The synthesis of 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid typically involves several steps that may include the following general methods:
Specific parameters such as temperature, solvent choice, and reaction time can significantly influence yield and purity. For instance, reactions may be performed under reflux conditions or at room temperature depending on the reactivity of the starting materials .
The molecular structure of 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid features a thiazole ring fused with a phenyl group that carries a trifluoromethyl substituent. The structural formula can be represented as follows:
Cc1nc(sc1C(=O)O)c2ccc(cc2)C(F)(F)F
DRFFZMPSUPHSJN-UHFFFAOYSA-N
Key structural characteristics include:
This structural arrangement contributes to the compound's chemical reactivity and potential biological activity .
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid can participate in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility in synthetic organic chemistry .
Further studies are required to elucidate specific mechanisms related to this compound .
The physical and chemical properties of 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid are summarized below:
Property | Value |
---|---|
Molecular Formula | C₁₂H₈F₃NO₂S |
Molecular Weight | 287.26 g/mol |
Melting Point | 238–241 °C |
Purity | >95% |
Storage Temperature | -20 °C |
These properties indicate that the compound is stable under controlled conditions but requires proper storage to maintain its integrity .
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid has several scientific applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: